(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one
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Overview
Description
(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with 2-chloro-3,3-dimethylbutan-2-ol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the pteridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with different functional groups, which can have distinct chemical and biological properties.
Scientific Research Applications
(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,7,8-trimethylpteridine: Similar in structure but lacks the tetrahydro ring system.
4,7,8-trimethylpteridine: Lacks both the chlorine atom and the tetrahydro ring system.
2-chloro-6,7,8-trimethylpteridine: Similar but with different substitution patterns.
Uniqueness
(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one is unique due to its specific substitution pattern and the presence of the tetrahydro ring system
Properties
CAS No. |
2379590-57-3 |
---|---|
Molecular Formula |
C9H11ClN4O |
Molecular Weight |
226.7 |
Purity |
85 |
Origin of Product |
United States |
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